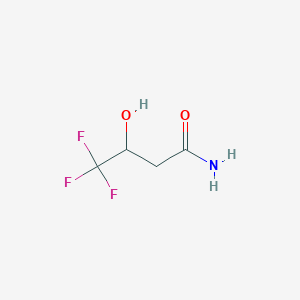

4,4,4-Trifluoro-3-hydroxybutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISBCYIQXZYLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663071 | |

| Record name | 4,4,4-Trifluoro-3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-34-9 | |

| Record name | 4,4,4-Trifluoro-3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Synthon

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide (CAS 453-34-9): A Trifluoromethylated Chiral Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] When this functional group is combined with a versatile chiral scaffold, the resulting building block becomes a powerful tool for accessing novel chemical space.

This compound emerges as such a synthon of high interest. Possessing both a trifluoromethyl group and a chiral hydroxy-amide backbone, it serves as a valuable precursor for developing complex, stereochemically defined molecules. Its structure is analogous to 3-hydroxybutanamide, a known building block for critical pharmaceutical motifs like β-lactams and 1,3-amino alcohols.[3] This guide provides an in-depth analysis of its properties, synthesis, and strategic applications for researchers and scientists engaged in drug development.

Physicochemical and Spectroscopic Profile

The foundational characteristics of a building block are critical for its effective use in synthesis. The known properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 453-34-9 | [4] |

| Molecular Formula | C₄H₆F₃NO₂ | [5][6] |

| Molecular Weight | 157.09 g/mol | [5][6] |

| Melting Point | 124-125 °C | [5][6] |

| Appearance | Solid (predicted) | |

| Storage | Store at Room Temperature | [5][7] |

| Synonyms | 3-Hydroxy-4,4,4-trifluorobutyramide | [5][6] |

Spectroscopic Insights

While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, its structure allows for the confident prediction of key spectral features. This is a crucial aspect of quality control in any synthetic workflow.

-

¹H NMR: The spectrum would feature distinct signals for the diastereotopic protons of the CH₂ group, a multiplet for the CH proton adjacent to the hydroxyl and trifluoromethyl groups, and broad signals corresponding to the amide (NH₂) and hydroxyl (OH) protons.

-

¹³C NMR: Key signals would include the carbonyl carbon of the amide, the carbon bearing the hydroxyl group (split by fluorine), and the quaternary carbon of the trifluoromethyl group, which would appear as a characteristic quartet.

-

¹⁹F NMR: A singlet is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift would be indicative of the CF₃ group adjacent to a chiral center.[8]

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by strong absorption bands for O-H and N-H stretching (typically broad, in the 3200-3500 cm⁻¹ region), a sharp and strong C=O stretch for the primary amide (around 1650-1690 cm⁻¹), and very strong C-F stretching bands in the 1000-1350 cm⁻¹ region.[9]

Synthesis and Stereochemical Control

The synthesis of this compound is accessible and illustrative of fundamental organic transformations. However, for its application in drug development, control of the stereocenter at the C3 position is paramount.

Protocol 1: Racemic Synthesis via Ammonolysis

A straightforward method for preparing the racemic compound involves the ammonolysis of the corresponding ester.[10] This approach is efficient for producing the material but necessitates subsequent resolution if a single enantiomer is required.

Experimental Workflow

-

Reaction Setup: Dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol (approx. 2.7 mL/g of ester).

-

Ammonolysis: Add aqueous ammonium hydroxide (approx. 5.3 mL/g of ester) to the solution.

-

Incubation: Stir the mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ester.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Purification: The resulting solid, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product. A reported yield for this transformation is approximately 87.6%.[10]

Caption: General workflow for the synthesis of this compound.

The Causality of Chiral Purity: Strategic Synthetic Choices

For drug development, using a racemic mixture is often inefficient, as one enantiomer may be active while the other is inactive or even detrimental. Therefore, obtaining an enantiomerically pure version of this compound is a critical objective.

-

Asymmetric Synthesis: The most direct route is to employ an enantioselective synthesis of the precursor, ethyl 4,4,4-trifluoro-3-hydroxybutanoate. Methodologies for the asymmetric reduction of the corresponding β-ketoester are well-established and represent a state-of-the-art approach to setting the stereocenter early in the sequence. This avoids the need for downstream resolution.

-

Chiral Resolution: If the racemic amide is synthesized, it can be separated into its constituent enantiomers. Classical chemical resolution, which involves forming diastereomeric salts with a chiral acid or base, is a widely used industrial method.[11] Subsequent separation of these salts by crystallization, followed by removal of the resolving agent, yields the desired enantiomer. Alternatively, preparative chiral High-Performance Liquid Chromatography (HPLC) can be employed, particularly at the laboratory scale.

Applications in Drug Development: A Versatile Chiral Building Block

The true value of this compound lies in its potential as a precursor to high-value, fluorinated pharmacophores. The trifluoromethyl group and the hydroxy-amide functionality work in concert to provide a unique synthetic platform.

The Trifluoromethyl Advantage

The inclusion of a CF₃ group is a proven strategy in medicinal chemistry for enhancing drug properties:

-

Increased Lipophilicity: The CF₃ group can increase a molecule's ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong a drug's half-life.[12]

-

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, altering ionization state and bioavailability.

-

Enhanced Binding: The group can participate in unique, non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.[2]

Synthetic Potential

The hydroxy-amide motif is a versatile handle for constructing more complex molecular architectures. By analogy with its non-fluorinated counterpart, this compound is a logical precursor to two key classes of compounds.[3]

-

Trifluoromethylated 1,3-Amino Alcohols: Reduction of the amide functionality yields a chiral 1,3-amino alcohol. This is a crucial synthon for various pharmaceuticals and can also serve as a chiral ligand in asymmetric catalysis.

-

Trifluoromethylated β-Lactams: The 1,3-relationship between the hydroxyl and amide groups is perfectly suited for intramolecular cyclization (e.g., via a Mitsunobu reaction) to form the four-membered β-lactam ring. This core structure is the foundation of numerous antibiotic classes.

Caption: Potential synthetic transformations of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound is classified as an irritant.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [5][6] |

| H319 | Causes serious eye irritation. | [5][6] | |

| H335 | May cause respiratory irritation. | [5][6] | |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Protocol 2: Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure and ensure stability.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]

-

Dispensing: Avoid generating dust. If handling a powder, use appropriate weighing techniques (e.g., weighing paper, enclosed balance) to prevent aerosolization.

-

Exposure Avoidance: Avoid all direct contact with skin and eyes and prevent inhalation of dust or vapors.[15]

-

In Case of Contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place at room temperature.[5][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 453-34-9) stands out as a building block of significant strategic importance for pharmaceutical research. Its value is derived from the synergistic combination of a chiral hydroxy-amide backbone—a proven precursor to valuable pharmacophores—and the powerful pharmacological modulation offered by the trifluoromethyl group. While its synthesis is straightforward, the critical consideration for its application in drug development is the control of stereochemistry, necessitating either an asymmetric synthesis or an effective chiral resolution strategy. With proper handling, this compound provides researchers with a potent tool for the stereoselective synthesis of novel, fluorinated drug candidates.

References

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [amp.chemicalbook.com]

- 6. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [chemicalbook.com]

- 7. 453-34-9 | CAS DataBase [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 453-34-9 Name: [xixisys.com]

- 14. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Synthesis pathways for 4,4,4-Trifluoro-3-hydroxybutanamide

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chiral building block in medicinal chemistry, valued for the unique stereoelectronic properties conferred by the trifluoromethyl group. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule. It delves into the mechanistic underpinnings of these routes, offering field-proven insights into experimental design and execution. The methodologies discussed range from direct amidation of trifluoromethylated esters to more advanced asymmetric and chemoenzymatic strategies, providing a robust framework for the synthesis of this important fluorinated scaffold.

Introduction: The Significance of Fluorinated Moieties in Drug Design

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] The trifluoromethyl (CF3) group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound, with its chiral center and versatile amide functionality, serves as a critical precursor for a range of pharmacologically active compounds. This guide offers a detailed exploration of its synthesis, providing the necessary technical depth for researchers in drug discovery and development.

Foundational Synthesis: Direct Amidation Pathway

The most direct and atom-economical approach to this compound involves the amidation of a corresponding ester, typically ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This method is favored for its simplicity and high yield.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the primary amide. The use of a large excess of aqueous ammonia drives the equilibrium towards the product.

Experimental Protocol: Synthesis from Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

Materials:

-

Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

-

Aqueous ammonium hydroxide (28-30%)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1 equivalent) in methanol.

-

Add a significant excess of aqueous ammonium hydroxide to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia.

-

The resulting product, this compound, is often obtained in high purity and yield.[2]

Asymmetric Synthesis Strategies

For many pharmaceutical applications, controlling the stereochemistry at the C3 position is crucial. This necessitates the use of asymmetric synthesis strategies to produce enantiomerically pure (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanamide.

Organocatalytic Asymmetric Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts.[3] For instance, the asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates, catalyzed by a bifunctional organocatalyst, can produce chiral intermediates that can be further elaborated to the desired product.[4]

Chemoenzymatic Synthesis

Biocatalysis offers a highly selective and environmentally benign route to chiral molecules.[5][6] Enzymes such as dehydrogenases can be employed for the stereoselective reduction of a trifluoromethyl ketone precursor. For example, an alanine dehydrogenase can catalyze the conversion of trifluoropyruvate to trifluorinated alanine, showcasing the potential of enzymes in handling fluorinated substrates.[6]

Advanced Synthetic Methodologies for Trifluoromethylated Amides

Recent advances in organic synthesis have provided novel methods for the preparation of N-trifluoromethyl amides from various starting materials, which could be adapted for the synthesis of derivatives of this compound.

From Carboxylic Acids and Their Derivatives

A notable method involves the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters under mild conditions.[7][8][9] This strategy utilizes isothiocyanates in the presence of silver fluoride. The isothiocyanate is desulfurized, and the resulting derivative is acylated to afford the N-trifluoromethyl amide.[7][8][9]

Photocatalytic Approaches

Photoredox catalysis has enabled the development of innovative methods for forming C-N bonds. One such approach is the direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation, which employs N-(N-CF3 imidoyloxy) pyridinium salts as trifluoromethylamidyl radical precursors.[10]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on several factors, including the desired stereochemistry, scale of the reaction, and availability of starting materials.

| Synthesis Pathway | Starting Material | Key Reagents | Stereocontrol | Yield | Advantages | Disadvantages |

| Direct Amidation | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | Aqueous Ammonia, Methanol | None (racemic) | High (e.g., 87.6%[2]) | Simple, high-yielding, atom-economical | Produces a racemic mixture |

| Organocatalytic Asymmetric Synthesis | 4,4,4-Trifluorocrotonates | Chiral organocatalyst | High enantioselectivity | Good to excellent | Metal-free, high enantiomeric excess | Multi-step, catalyst may be expensive |

| Chemoenzymatic Synthesis | Trifluoromethyl ketone precursor | Dehydrogenase, cofactor | Excellent enantioselectivity | Variable | Highly selective, environmentally friendly | Requires specific enzymes, potential for low substrate loading |

Visualization of a Key Synthetic Pathway

The following diagram illustrates the direct amidation of ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Caption: Direct amidation of ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Conclusion

The synthesis of this compound can be achieved through several effective pathways. While direct amidation offers a straightforward and high-yielding route to the racemic product, asymmetric methods, including organocatalysis and chemoenzymatic synthesis, are indispensable for accessing enantiomerically pure forms required for many pharmaceutical applications. The continued development of novel synthetic methodologies for incorporating trifluoromethyl groups will undoubtedly expand the toolkit available to medicinal chemists and further underscore the importance of this valuable fluorinated building block.

References

- 1. jelsciences.com [jelsciences.com]

- 2. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 4. Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 4,4,4-Trifluoro-3-hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the key physical properties of 4,4,4-Trifluoro-3-hydroxybutanamide, a fluorinated amide of interest, with a focus on its melting point and solubility. As a Senior Application Scientist, the following sections are designed to offer not just data, but a framework for understanding the causality behind experimental choices and the implications of these properties in a research and development context.

This compound (CAS No. 453-34-9) is a small molecule featuring a trifluoromethyl group, a hydroxyl group, and a primary amide.[1][2][3] The presence of the highly electronegative trifluoromethyl group can significantly influence the molecule's properties, including its acidity, lipophilicity, and metabolic stability.[4] A precise characterization of its physical properties is therefore essential for its potential applications.

Core Physicochemical Properties

The melting point and solubility of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, formulation, and overall "drug-likeness".[1][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Hydroxy-4,4,4-trifluorobutyramide | [1] |

| CAS Number | 453-34-9 | [1][2][3] |

| Molecular Formula | C4H6F3NO2 | [1][3] |

| Molecular Weight | 157.09 g/mol | [1][3] |

| Melting Point | 124-125 °C | [1][6] |

| Predicted Solubility | See Table 2 | N/A |

In-Depth Analysis of Physical Properties

Melting Point: A Gateway to Purity and Stability

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.[2] The recorded melting point of 124-125 °C for this compound suggests a crystalline solid with a relatively high degree of purity.[1][6]

From a drug development perspective, the melting point influences several key aspects:

-

Solubility and Dissolution Rate: A higher melting point is often correlated with lower solubility, as more energy is required to break the crystal lattice.[4][7] This relationship is a critical consideration for oral drug delivery, where dissolution is often the rate-limiting step for absorption.

-

Stability: A high melting point can indicate a stable crystal lattice, which may translate to longer shelf life and less stringent storage conditions.

-

Formulation: The melting point is a crucial parameter in formulation development, particularly for processes like hot-melt extrusion.

Solubility Profile: Predicting In Vivo Behavior

The molecule possesses both hydrophilic (hydroxyl and amide groups capable of hydrogen bonding) and lipophilic (trifluoromethyl group) characteristics. The trifluoromethyl group is known to increase lipophilicity.[4] The presence of both polar and non-polar moieties suggests that its solubility will be highly dependent on the solvent system.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The hydroxyl and amide groups can form hydrogen bonds with water. However, the trifluoromethyl group will decrease aqueous solubility compared to its non-fluorinated analog, 3-hydroxybutanamide.[8] |

| Ethanol | Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the solute, while its ethyl group can interact with the trifluoromethyl moiety. Fluorinated alcohols are often good solvents for fluorinated compounds.[9] |

| DMSO | Soluble | Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including those with hydrogen bonding capabilities. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that should effectively solvate the molecule. |

This predicted profile is crucial for designing in vitro assays, developing formulations, and anticipating the absorption characteristics of the compound.

Experimental Protocols: A Self-Validating Approach

To ensure the scientific integrity of our understanding of this compound, the following sections detail standardized, self-validating protocols for the determination of its melting point and solubility.

Protocol 1: Melting Point Determination (Capillary Method)

This method is a standard and reliable technique for determining the melting point of a crystalline solid.[2][10][11]

Objective: To accurately determine the melting point range of this compound.

Materials:

-

This compound (dry, powdered sample)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

-

If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.[10]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature to approximately 15-20 °C below the expected melting point (124 °C).

-

-

Measurement:

-

Begin heating the sample at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

For a precise measurement, prepare a new sample and heat rapidly to about 15 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C/minute to allow for thermal equilibrium.[2]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

Causality and Trustworthiness: The slow heating rate near the melting point is critical for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[2] Performing the measurement in duplicate or triplicate provides a self-validating system, where consistent results build confidence in the data.

Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of a compound in various solvents.[12]

Objective: To determine the qualitative solubility of this compound in water, ethanol, DMSO, and acetone.

Materials:

-

This compound

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Solvents: Deionized water, Ethanol (95% or absolute), DMSO, Acetone

Procedure:

-

Sample Preparation:

-

Weigh approximately 10 mg of this compound into four separate, clean, and dry test tubes.

-

-

Solvent Addition and Observation:

-

To the first test tube, add 1 mL of deionized water.

-

To the second, add 1 mL of ethanol.

-

To the third, add 1 mL of DMSO.

-

To the fourth, add 1 mL of acetone.

-

-

Mixing and Assessment:

-

Vortex each tube for 30 seconds to facilitate dissolution.

-

Visually inspect each tube against a contrasting background to determine if the solid has completely dissolved.

-

Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

-

Heating (Optional):

-

For samples that are slightly soluble or insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes.

-

Causality and Trustworthiness: This systematic approach across a range of solvents with varying polarities provides a comprehensive solubility profile. The use of a consistent solute-to-solvent ratio allows for a semi-quantitative comparison. Repeating the experiment ensures the observations are reproducible.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the characterization of the physical properties of a novel research compound.

Caption: Workflow for the physicochemical characterization of a research compound.

Conclusion

The physical properties of this compound, specifically its melting point of 124-125 °C and its predicted solubility profile, provide a foundational understanding for its further development. The relatively high melting point suggests a stable crystalline solid, while its anticipated solubility in common organic solvents offers flexibility for formulation and in vitro studies. The presence of both hydrogen-bonding moieties and a trifluoromethyl group creates a nuanced solubility profile that warrants experimental verification using the protocols outlined in this guide. For researchers and drug development professionals, a rigorous and systematic approach to characterizing these fundamental properties is not merely a data collection exercise; it is a critical step in building a comprehensive and predictive understanding of a molecule's potential as a therapeutic agent.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

A Technical Guide to the Spectroscopic Characterization of 4,4,4-Trifluoro-3-hydroxybutanamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4,4-Trifluoro-3-hydroxybutanamide, a fluorinated amide with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and interpretation of this data are presented with a focus on experimental causality and self-validating protocols.

Introduction

This compound is a fascinating molecule due to the presence of a trifluoromethyl group adjacent to a chiral center and an amide functionality. These structural features are known to impart unique physicochemical properties, including increased metabolic stability and altered acidity, which are highly desirable in drug design. A thorough spectroscopic analysis is paramount for the unambiguous identification and quality control of this compound. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for researchers working with this and structurally related molecules.

Synthesis

A common route for the synthesis of this compound involves the ammonolysis of a corresponding ester, such as ethyl 4,4,4-trifluoro-3-hydroxybutanoate. A typical procedure involves stirring the ester with aqueous ammonium in a solvent like methanol at room temperature. The reaction is generally monitored by thin-layer chromatography and upon completion, the product is isolated by removal of the solvent.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Broad Singlet | 2H | -NH₂ |

| ~4.5 | Multiplet | 1H | -CH(OH)- |

| ~3.5 | Broad Singlet | 1H | -OH |

| ~2.6 | Doublet of Doublets | 2H | -CH₂- |

-

-NH₂ Protons: The amide protons are expected to appear as a broad singlet in the downfield region due to quadrupole broadening and exchange with trace amounts of water.

-

-CH(OH)- Proton: This proton is adjacent to a stereocenter and coupled to both the -CH₂- protons and the -CF₃ group, leading to a complex multiplet.

-

-OH Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

-

-CH₂- Protons: These diastereotopic protons will appear as a doublet of doublets due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~125 (quartet) | -CF₃ |

| ~70 (quartet) | -CH(OH)- |

| ~40 | -CH₂- |

-

Amide Carbonyl: The carbonyl carbon of the amide will be the most downfield signal.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Methine Carbon: The carbon bearing the hydroxyl group will also show a quartet splitting pattern due to coupling with the fluorine atoms.

-

Methylene Carbon: The methylene carbon will be the most upfield signal in the spectrum.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -75 | Doublet | -CF₃ |

-

-CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal, which will be split into a doublet by the adjacent methine proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~1680 | Strong | C=O stretching (Amide I) |

| ~1620 | Medium | N-H bending (Amide II) |

| 1300-1100 | Strong | C-F stretching |

| ~1100 | Strong | C-O stretching |

-

O-H and N-H Stretching: The overlapping stretching vibrations of the hydroxyl and amide N-H bonds will result in a broad and intense band in the high-frequency region.

-

Amide I and II Bands: The strong C=O stretching vibration (Amide I) and the N-H bending vibration (Amide II) are characteristic of the amide functional group.

-

C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group will produce very strong absorptions in the fingerprint region.

-

C-O Stretching: The stretching vibration of the C-O bond of the secondary alcohol will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Predicted m/z | Assignment |

| 157 | [M]⁺ (Molecular Ion) |

| 140 | [M - NH₃]⁺ |

| 88 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

-

Molecular Ion: The molecular ion peak at m/z 157 would confirm the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would include the loss of ammonia, the trifluoromethyl radical, and the formation of the stable trifluoromethyl cation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. 2

Molecular formula and weight of 4,4,4-Trifluoro-3-hydroxybutanamide

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide: Properties, Synthesis, and Pharmaceutical Significance

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of this compound, a valuable chemical entity possessing a trifluoromethyl group alongside key pharmacophoric features—a hydroxyl group and an amide moiety. This combination makes it a significant building block for researchers, scientists, and professionals engaged in the development of novel therapeutics. This document delves into its core molecular properties, provides a detailed synthesis protocol with mechanistic insights, and explores its relevance within the pharmaceutical sciences.

Part 1: Core Molecular Profile

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This compound is identified by its unique combination of functional groups, which dictate its chemical behavior and potential biological interactions.

Physicochemical and Structural Data

The essential identifiers and physical properties of this compound are summarized below.

| Property | Data | Source |

| Molecular Formula | C4H6F3NO2 | [3][4] |

| Molecular Weight | 157.09 g/mol | [3][4] |

| CAS Number | 453-34-9 | [3] |

| Melting Point | 124-125 °C | [4] |

| Common Synonyms | 3-Hydroxy-4,4,4-trifluorobutyramide | [3][4] |

| Storage Temperature | Room Temperature | [4] |

Chemical Structure

The structure of this compound features a four-carbon backbone. The terminal carbon (C4) is fully substituted with three fluorine atoms. A hydroxyl (-OH) group is located at C3, and a primary amide (-CONH2) group is at C1, defining the butanamide classification.

Caption: 2D Chemical Structure of this compound.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through the ammonolysis of its corresponding ethyl ester precursor. This method is reliable and provides a high yield of the desired product.

Experimental Protocol: Synthesis via Ammonolysis

This protocol is adapted from established laboratory procedures.[5]

Objective: To synthesize this compound from ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Materials:

-

Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1 equivalent)

-

Aqueous Ammonium Hydroxide (NH4OH, ~28-30%)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (e.g., 3.0 g, 16.1 mmol) in methanol (e.g., 8 mL).[5]

-

Reagent Addition: To the stirred solution, add aqueous ammonium hydroxide (e.g., 16 mL) at room temperature.[5] The use of aqueous ammonia provides both the nucleophile (ammonia) and a basic medium.

-

Reaction Execution: Allow the mixture to stir at room temperature overnight. The extended reaction time ensures the complete conversion of the ester to the amide.

-

Workup and Isolation: Concentrate the reaction mixture using a rotary evaporator to remove methanol and excess ammonia. This process will yield the crude product.

-

Purification (if necessary): The resulting this compound can be further purified by recrystallization if required, although the described procedure often yields a product of high purity (yield reported as 87.6%).[5]

Causality and Experimental Choices

-

Choice of Reagent (Aqueous Ammonia): The reaction is an ester ammonolysis. Ammonia (NH3) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethyl group is subsequently eliminated as ethanol, forming the more stable primary amide.

-

Choice of Solvent (Methanol): Methanol is a polar protic solvent that effectively dissolves both the starting ester and is miscible with the aqueous ammonia solution, creating a homogeneous reaction environment conducive to high conversion rates.

-

Reaction Conditions (Room Temperature, Overnight): The reaction proceeds efficiently without heating. An overnight stir is a practical and effective duration to drive the reaction to completion, maximizing the yield.

Caption: Workflow for the synthesis of this compound.

Part 3: Significance in Drug Development

While this compound is not an end-product drug, its structure makes it a highly valuable scaffold for medicinal chemists. The strategic combination of its functional groups addresses several key objectives in modern drug design.

The Role of the Trifluoromethyl Group

The -CF3 group is a bioisostere for several other chemical moieties but possesses unique electronic properties. Its inclusion in a drug candidate can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong. A -CF3 group can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

-

Increase Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[2]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, which can be critical for optimizing target binding or pharmacokinetic properties.

Approximately 20% of all small-molecule pharmaceuticals contain fluorine, underscoring the impact of this element in drug design.[1]

The Pharmacophoric Value of Hydroxyl and Amide Groups

The hydroxyl (-OH) and primary amide (-CONH2) groups are fundamental pharmacophores. They can act as both hydrogen bond donors and acceptors, enabling the molecule to form strong, specific interactions with biological targets such as enzymes and receptors. This dual functionality is essential for achieving high binding affinity and selectivity.

By providing this trifecta of functional groups—a metabolically robust -CF3 moiety and versatile hydrogen-bonding groups—this compound serves as an ideal starting point for the synthesis of more complex and potent drug candidates.

References

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [amp.chemicalbook.com]

- 4. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [chemicalbook.com]

- 5. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE synthesis - chemicalbook [chemicalbook.com]

The Advent and Evolution of Fluorinated Butanamides: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth technical exploration of a specific, yet significant, class of organofluorine compounds: fluorinated butanamides. We will traverse the historical landscape of their discovery, from the foundational principles of amide synthesis and the nascent stages of organofluorine chemistry to the sophisticated synthetic methodologies and diverse applications that define the field today. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and utility of these valuable molecules.

Foundational Pillars: The Convergence of Amide Synthesis and Organofluorine Chemistry

The story of fluorinated butanamides is not a singular narrative but rather the confluence of two major streams of chemical science: the synthesis of the robust amide bond and the challenging yet rewarding introduction of fluorine into organic scaffolds.

A Brief History of Butanamide Synthesis: From Rearrangements to Catalytic Precision

The butanamide framework, a simple four-carbon aliphatic amide, has been accessible through a variety of classical and modern synthetic transformations. Understanding these foundational methods is key to appreciating the subsequent challenges and innovations in the synthesis of their fluorinated counterparts.

Historically, the synthesis of amides was dominated by rearrangement reactions, each with its own set of advantages and limitations:

-

The Hofmann Rearrangement: Discovered by August Wilhelm von Hofmann in the late 19th century, this reaction converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. While primarily a degradative method, it laid important groundwork in amide chemistry.

-

The Beckmann Rearrangement: First described by Ernst Otto Beckmann in 1886, this reaction transforms an oxime into an amide or a lactam under acidic conditions[1][2]. The Beckmann rearrangement has been a workhorse in industrial synthesis, notably for the production of caprolactam, the precursor to Nylon 6[2].

-

The Schmidt Reaction: Reported by Karl Friedrich Schmidt in 1924, this reaction involves the reaction of a carbonyl compound with hydrazoic acid to yield an amine or an amide[3].

These early methods, while historically significant, often required harsh conditions and had limited functional group tolerance. The mid-20th century saw the rise of more direct methods for amide bond formation, primarily through the activation of carboxylic acids. The use of acyl chlorides, anhydrides, and esters to react with amines became standard practice[4][5].

The late 20th and early 21st centuries have been marked by the development of sophisticated catalytic methods for amide bond formation, offering milder conditions and broader substrate scope. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of N-aryl amides, providing a powerful tool for medicinal chemists[6].

Figure 1: A simplified timeline illustrating the evolution of key amide synthesis methodologies.

The Dawn of Organofluorine Chemistry: Taming a Reactive Element

The history of organofluorine chemistry is one of perseverance in the face of extreme reactivity. The isolation of elemental fluorine by Henri Moissan in 1886 opened the door to this new field, but the element's aggressive nature made its controlled introduction into organic molecules a formidable challenge[7].

Early methods for fluorination were often harsh and non-selective. The Swarts reaction , developed in the 1890s, utilized antimony trifluoride to exchange halogens for fluorine and was one of the first practical methods for preparing fluorinated aliphatic compounds. The development of reagents like cobalt trifluoride (CoF₃) allowed for more extensive fluorination, often leading to perfluorinated products[7].

A significant breakthrough came with the development of milder and more selective fluorinating agents. The mid-20th century saw the introduction of reagents like diethylaminosulfur trifluoride (DAST) and its derivatives, which allowed for the conversion of alcohols to alkyl fluorides under relatively mild conditions. The development of electrophilic fluorinating agents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), in the latter half of the 20th century provided chemists with powerful tools for the direct fluorination of a wide range of organic substrates, including enolates and enamines[6][8].

The Emergence of Fluorinated Butanamides: A Chronological Perspective

The synthesis of the first fluorinated butanamides was not a singular event but an outcome of the gradual maturation of both amide synthesis and fluorination technologies. While pinpointing the exact first synthesis is challenging due to the dispersed nature of early chemical literature, we can trace a logical progression.

Early Explorations (Mid-20th Century): The "Building Block" Approach

The initial forays into fluorinated butanamides likely relied on the "building block" approach. This involved the synthesis of a fluorinated carboxylic acid or a fluorinated amine, followed by a classical amide bond formation.

For example, the synthesis of a 2-fluorobutanamide could be envisioned through the preparation of 2-fluorobutanoic acid, followed by its conversion to an acyl chloride and subsequent reaction with ammonia or an amine. The synthesis of 2-fluorobutanoic acid itself was a non-trivial task in the mid-20th century, often involving multi-step sequences.

Illustrative Early Synthetic Protocol: Synthesis of 2-Fluorobutanamide

-

Preparation of Ethyl 2-bromobutanoate: Butanoic acid is converted to its ethyl ester, followed by alpha-bromination using N-bromosuccinimide (NBS) and a radical initiator.

-

Halogen Exchange (Halex) Reaction: The resulting ethyl 2-bromobutanoate is treated with a fluoride source, such as potassium fluoride (KF) in a high-boiling solvent, to effect the halogen exchange and produce ethyl 2-fluorobutanoate.

-

Amidation: The ethyl 2-fluorobutanoate is then reacted with ammonia or a primary/secondary amine to yield the desired 2-fluorobutanamide.

This approach, while conceptually straightforward, was often plagued by low yields, harsh reaction conditions, and limited availability of fluorinated starting materials.

The Rise of Direct Fluorination (Late 20th Century): New Reagents, New Possibilities

The development of electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) in the 1980s and 1990s revolutionized the synthesis of alpha-fluorinated carbonyl compounds, including amides[9]. These reagents allowed for the direct fluorination of amide enolates, providing a more convergent and efficient route to alpha-fluorinated amides.

Illustrative Modern Synthetic Protocol: Direct α-Fluorination of a Butanamide

-

Enolate Formation: A solution of N,N-disubstituted butanamide in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA), is then added to generate the corresponding lithium enolate.

-

Electrophilic Fluorination: A solution of an electrophilic fluorinating agent (e.g., NFSI) in the same solvent is added to the enolate solution.

-

Workup: The reaction is quenched, and the desired α-fluorobutanamide is isolated and purified.

This direct fluorination approach offered a significant improvement in efficiency and allowed for the late-stage introduction of fluorine, a highly desirable strategy in medicinal chemistry.

Figure 2: The evolution of fluorination strategies from early harsh methods to modern selective techniques.

Strategic Fluorination of the Butanamide Scaffold: A Positional Analysis

The placement of the fluorine atom on the butanamide backbone has profound implications for the molecule's properties and biological activity. Here, we examine the synthetic strategies for accessing α-, β-, and γ-fluorinated butanamides.

α-Fluorobutanamides: Modulating Acidity and Conformation

The introduction of a fluorine atom at the α-position to the carbonyl group significantly increases the acidity of the α-proton and can influence the conformational preferences of the molecule.

Synthetic Approaches:

-

Direct Electrophilic Fluorination: As previously discussed, this is a powerful method for accessing α-fluorobutanamides.

-

From α-Fluorocarboxylic Acids: Amidation of α-fluorobutanoic acid, which can be prepared via various methods, including the fluorination of α-hydroxy esters followed by hydrolysis.

β-Fluorobutanamides: Influencing Metabolism and pKa

Fluorine at the β-position can block metabolic oxidation at that site and lower the pKa of nearby amino groups.

Synthetic Approaches:

-

Ring-Opening of Fluorinated Aziridines: Nucleophilic opening of an activated aziridine with a suitable carbon nucleophile can provide access to β-fluoroamines, which can then be acylated to the corresponding butanamide.

-

Conjugate Addition to α-Fluoro-α,β-Unsaturated Esters: The Michael addition of a nucleophile to an α-fluoro-α,β-unsaturated ester, followed by functional group manipulation, can lead to β-fluorobutanamides.

γ-Fluorobutanamides: Mimicking Hydroxyl Groups and Enhancing Lipophilicity

A fluorine atom at the γ-position can act as a bioisostere for a hydroxyl group and increase the lipophilicity of the molecule.

Synthetic Approaches:

-

From γ-Fluorobutanoic Acid: Similar to the α-fluoro analogues, amidation of γ-fluorobutanoic acid is a viable route. γ-Fluorobutanoic acid can be synthesized from commercially available precursors such as γ-butyrolactone.

-

Nucleophilic Fluorination of γ-Hydroxybutanamides: The use of reagents like DAST or Deoxo-Fluor® allows for the direct conversion of a γ-hydroxybutanamide to its corresponding γ-fluoro derivative.

Applications in Drug Discovery: Case Studies and Future Perspectives

The unique properties conferred by fluorine have made fluorinated butanamides attractive motifs in drug discovery. The ability to fine-tune physicochemical properties such as lipophilicity, metabolic stability, and pKa allows for the optimization of lead compounds.

| Compound Class | Fluorination Position | Key Property Modulation | Potential Therapeutic Area |

| N-Aryl-4-fluorobutanamides | γ-Fluoro | Increased lipophilicity, potential for improved blood-brain barrier penetration. | Central Nervous System (CNS) disorders |

| α-Fluoro-N-arylbutanamides | α-Fluoro | Altered acidity of α-proton, potential for enzyme inhibition. | Oncology, Infectious Diseases |

| β-Fluoro-butanamide Derivatives | β-Fluoro | Blockade of metabolic oxidation, modulation of pKa of nearby functional groups. | Various |

While specific blockbuster drugs based on a simple fluorinated butanamide scaffold are not abundant, the principles of their synthesis and the effects of fluorination are widely applied in more complex drug molecules. The continuous development of novel fluorination methods, including late-stage fluorination and catalytic enantioselective fluorination, will undoubtedly expand the toolkit for medicinal chemists and lead to the discovery of new and improved therapeutics.

Conclusion

The journey of fluorinated butanamides from theoretical constructs to valuable tools in drug discovery mirrors the broader evolution of organic synthesis. The mastery of both amide bond formation and the controlled introduction of fluorine has empowered chemists to design and create molecules with tailored properties. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic application of fluorination to scaffolds like the butanamide will continue to be a fruitful area of research, driving the development of the next generation of medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iris.unito.it [iris.unito.it]

- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Polyfluorinated amides as a historical PFCA source by electrochemical fluorination of alkyl sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Trifluoromethyl Group and the Imperative of Chirality in Modern Drug Discovery

An In-Depth Technical Guide to the Chirality and Stereochemistry of 4,4,4-Trifluoro-3-hydroxybutanamide

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of drug design.[1] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a compound's physicochemical properties, capable of enhancing metabolic stability, receptor binding affinity, and cellular membrane permeability.[2] When this potent functional group is positioned adjacent to a stereocenter, as it is in this compound, the implications for biological activity become profound.

Chirality, the property of "handedness" in molecules, is a fundamental consideration in pharmacology. The differential interaction of enantiomers with chiral biological systems (enzymes, receptors) can lead to dramatically different therapeutic effects or toxicity profiles—a lesson tragically underscored by the thalidomide case of the mid-20th century.[3] Therefore, the ability to synthesize, separate, and definitively analyze the individual stereoisomers of a chiral drug candidate is not merely an academic exercise; it is a regulatory and safety imperative.

This guide provides a comprehensive technical overview of the stereochemistry, stereoselective synthesis, and advanced analytical methodologies for the chiral discrimination of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chiral building block.

Part 1: The Stereochemical Landscape of this compound

The Asymmetric Carbon and Its Environment

This compound possesses a single stereogenic center at the C3 carbon. This tetrahedral carbon is bonded to four distinct substituents: a hydroxyl (-OH) group, a trifluoromethyl (-CF₃) group, a hydrogen (-H) atom, and a carboxamidomethyl (-CH₂CONH₂) group. This asymmetry means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[3]

The two enantiomers are designated as (R)-4,4,4-Trifluoro-3-hydroxybutanamide and (S)-4,4,4-Trifluoro-3-hydroxybutanamide based on the Cahn-Ingold-Prelog priority rules. The powerful electron-withdrawing nature of the CF₃ group and the hydrogen-bonding capability of the adjacent -OH group create a unique electronic and steric environment that dictates how each enantiomer interacts with its biological targets.

Caption: (R)- and (S)-enantiomers of this compound.

Part 2: Synthesis Strategies: From Racemates to Enantiopure Compounds

The generation of this compound can be approached via two distinct routes: a straightforward synthesis of the racemic mixture or a more complex, yet ultimately more valuable, enantioselective synthesis.

Protocol: Racemic Synthesis via Ammonolysis

A simple and high-yielding method to produce the racemic compound is through the ammonolysis of the corresponding ester, ethyl 4,4,4-trifluoro-3-hydroxybutanoate.[4] This method is robust and suitable for generating material for initial screening or as an analytical standard.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol (approx. 2.7 mL per gram of ester), add aqueous ammonium hydroxide (approx. 5.3 mL per gram of ester) at room temperature.

-

Reaction Execution: Stir the resulting mixture vigorously at ambient temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Purification: The resulting crude solid, this compound, is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). The expected yield is typically high, in the range of 85-95%.[4]

Enantioselective Synthesis: An Organocatalytic Approach

Achieving an enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides requires a more sophisticated strategy to control the formation of the stereocenter. While a direct method for the target molecule is not widely published, principles from related syntheses can be applied. One powerful strategy involves the N-heterocyclic carbene (NHC)-catalyzed formal [2+2] cycloaddition between α-aroyloxyaldehydes and trifluoroacetophenone derivatives, followed by nucleophilic ring-opening.[5]

This approach generates the desired stereochemistry with high fidelity, providing access to a single enantiomer, which is critical for drug development. The choice of a chiral NHC catalyst is paramount as it dictates the stereochemical outcome of the reaction.

Caption: General workflow for enantioselective synthesis of β-hydroxy-γ-trifluoro-amides.

Part 3: High-Fidelity Analytical Methods for Chiral Discrimination

Robust and validated analytical methods are essential for determining the enantiomeric purity (or enantiomeric excess, ee) of this compound. The presence of the trifluoromethyl group opens the door to powerful NMR-based techniques in addition to traditional chromatographic methods.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs are particularly effective for this class of compounds.[6][7]

Protocol for Chiral HPLC Method Development:

-

Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® ID or similar amylose-based column, which has demonstrated broad applicability.[6]

-

Mobile Phase Screening (Normal Phase):

-

Prepare a stock solution of racemic this compound in a suitable solvent (e.g., ethanol).

-

Screen a primary mobile phase of hexane/isopropanol (IPA) in various ratios (e.g., 90:10, 80:20, 70:30).

-

If separation is not achieved, substitute IPA with other alcohol modifiers like ethanol or n-butanol.

-

-

Mobile Phase Screening (Polar Organic Mode):

-

For highly polar analytes, polar organic mode can be effective. Screen mobile phases such as acetonitrile/methanol or acetonitrile/ethanol.

-

-

Method Optimization: Once baseline separation is achieved, optimize the flow rate (typically 0.5-1.0 mL/min), column temperature, and mobile phase composition to maximize resolution (Rs > 1.5) and minimize run time.

-

Detection: Use a standard UV detector, monitoring at a wavelength where the amide chromophore absorbs (e.g., 210 nm).

-

Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

| Parameter | Typical Condition | Rationale |

| Column | Chiralpak® ID (5 µm, 4.6 x 250 mm) | Proven efficacy for separating chiral compounds with polar groups.[6] |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) | Balances analyte solubility and interaction with the CSP for optimal separation. |

| Flow Rate | 1.0 mL/min | Provides a good balance between resolution and analysis time. |

| Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Suitable for detecting the amide functional group. |

| Expected tR (S) | ~8.5 min | Hypothetical retention time for the first eluting enantiomer. |

| Expected tR (R) | ~10.2 min | Hypothetical retention time for the second eluting enantiomer. |

| Resolution (Rs) | > 2.0 | Indicates excellent baseline separation for accurate quantification. |

Method 2: ¹⁹F NMR Spectroscopy with Chiral Solvating Agents

The presence of the CF₃ group provides a unique and powerful analytical handle. ¹⁹F NMR is an inherently sensitive technique with a wide chemical shift range and no background interference in typical organic samples. By adding a chiral solvating agent (CSA), the two enantiomers form transient, diastereomeric complexes, which results in two distinct and resolvable signals in the ¹⁹F NMR spectrum.[8][9] This method is rapid, requires no chromatographic separation, and can be used to analyze crude reaction mixtures.[10]

Caption: Principle of chiral analysis using ¹⁹F NMR with a chiral solvating agent.

Experimental Protocol:

-

Sample Preparation: In a 5 mm NMR tube, dissolve an accurately weighed amount of this compound (e.g., 2-5 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or CD₃OD).

-

Acquire Reference Spectrum: Obtain a standard proton-decoupled ¹⁹F NMR spectrum of the racemic analyte. A single resonance for the CF₃ group should be observed.

-

Addition of CSA: Add a stoichiometric amount (e.g., 1.0-1.2 equivalents) of a suitable chiral solvating agent. Chiral aluminum or cobalt complexes have been shown to be effective for resolving a wide range of fluorinated chiral molecules.[9][11][12]

-

Acquire Chiral Spectrum: After gentle mixing, re-acquire the ¹⁹F NMR spectrum. The original singlet should now be resolved into two distinct signals, corresponding to the two diastereomeric complexes.

-

Quantification: The enantiomeric excess is determined directly from the integration of the two ¹⁹F signals.

| Parameter | Expected Observation | Rationale |

| Analyte | This compound | Contains the ¹⁹F NMR-active CF₃ probe. |

| Solvent | CDCl₃ | Common solvent for NMR that solubilizes both analyte and CSA. |

| CSA | Chiral Cationic Cobalt Complex[11][12] | Effective at forming diastereomeric ion-pairs, leading to good signal separation. |

| ¹⁹F Signal (Racemate) | Single peak (e.g., at -78.5 ppm) | Enantiomers are indistinguishable in an achiral environment. |

| ¹⁹F Signals (+CSA) | Two resolved peaks | Formation of diastereomeric complexes breaks the magnetic equivalence. |

| ΔΔδ | > 0.05 ppm | The chemical shift difference between the two signals; a larger value indicates better resolution.[11] |

Conclusion and Future Outlook

This compound stands as a prototypical example of a modern chiral building block, where the confluence of a stereocenter and a trifluoromethyl group presents both challenges and opportunities. Understanding its stereochemistry is fundamental, while the development of scalable, enantioselective syntheses is crucial for its practical application in drug development.

The analytical methodologies detailed herein, from the established workhorse of chiral HPLC to the elegant and rapid ¹⁹F NMR techniques, provide the necessary tools to ensure stereochemical fidelity from the laboratory bench to clinical production. As the demand for structurally complex and stereochemically pure pharmaceuticals continues to grow, a thorough mastery of the principles and protocols outlined in this guide will be indispensable for scientists in the field.

References

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 4. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]

- 10. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide: Sourcing, Synthesis, and Application Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (–CF₃), in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluoro-3-hydroxybutanamide emerges as a chiral, functionalized building block, offering a trifluoromethyl group adjacent to a hydroxyl moiety and a primary amide. This unique arrangement presents intriguing possibilities for synthesizing more complex fluorinated molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its commercial availability, quality specifications, synthesis, and safe handling protocols, tailored for professionals in the chemical and pharmaceutical sciences.

Commercial Availability and Supplier Landscape

This compound, identified by CAS Number 453-34-9 , is available from a range of specialty chemical suppliers. It is primarily offered for research and development purposes, with quantities typically ranging from grams to kilograms. While large-scale commercial production appears limited, several vendors can accommodate bulk and custom synthesis inquiries.

Table 1: Key Commercial Suppliers and Specifications

| Supplier | Typical Purity | Available Quantities | Notes |

| BLD Pharm | ≥97% | 1g, 5g, 25g, Bulk Inquiry | Often requires cold-chain transportation.[1] |

| CP Lab Safety | 97% | 5g | Distributed for a US-based manufacturer.[2] |

| SynQuest Laboratories | 97% | 1g, 5g | Provides pricing for listed quantities.[3] |

| Crysdot LLC | Not specified | Inquire for pack size and price | Lists the compound in their catalog. |

| AK Scientific | Not specified | Inquire for availability | Listed as a supplier by chemical databases.[3] |

| ChemicalBook | Varies | Varies by listed vendor | Aggregates listings from multiple global suppliers.[3] |

Expert Insight: When sourcing this reagent, it is crucial to request a lot-specific Certificate of Analysis (CoA). Due to its hygroscopic nature and the potential for impurities from its synthesis, verifying purity and identity via a CoA is a non-negotiable step in the procurement process. For drug development applications, engaging with suppliers who can provide detailed impurity profiles and demonstrate scalable synthesis capabilities is paramount.

Physicochemical Properties and Quality Control

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for ensuring the reliability of experimental results.

Table 2: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 453-34-9 | [3] |

| Molecular Formula | C₄H₆F₃NO₂ | [3] |

| Molecular Weight | 157.09 g/mol | [3] |

| Melting Point | 124-125 °C | [3] |

| Storage Temperature | Room Temperature (in a dry environment) | [3] |

| SMILES Code | O=C(N)CC(O)C(F)(F)F | |

| MDL Number | MFCD07784293 |

Self-Validating Protocols: The Importance of a Certificate of Analysis

A Certificate of Analysis is the primary document for quality verification. For a compound like this compound, a comprehensive CoA should include:

-

Identity Confirmation: Typically verified by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The data should be consistent with the expected structure.

-

Purity Assessment: Usually determined by HPLC or GC, providing a percentage purity value.

-

Water Content: Measured by Karl Fischer titration, which is important given the compound's potential hygroscopicity.

-

Residual Solvents: Analysis by GC-MS to identify and quantify any solvents remaining from the synthesis and purification process.

While a publicly available, representative CoA for this specific compound is scarce, researchers should demand this level of detail from their chosen supplier to ensure the integrity of their own research.

Synthesis and Manufacturing

The most direct and commonly cited method for the laboratory-scale synthesis of this compound is the ammonolysis of its corresponding ethyl ester.

Protocol: Ammonolysis of Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

This protocol is based on established chemical transformations and provides a reliable method for producing the target amide from its ester precursor.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of the target amide.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 equivalent) in methanol (approx. 2.7 mL per gram of ester).

-

Ammonolysis: To the stirred solution, add aqueous ammonium hydroxide (e.g., 28-30% solution) in a 2:1 volumetric ratio to the methanol used.

-